molecular formula C12H17FN2S B14930835 1-Butyl-3-(4-fluorobenzyl)thiourea

1-Butyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B14930835
M. Wt: 240.34 g/mol
InChI Key: NCAPOOREICJQTP-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-fluorobenzyl)thiourea is an organosulfur compound with the molecular formula C12H17FN2S. It is a derivative of thiourea, where the hydrogen atoms are substituted with butyl and 4-fluorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(4-fluorobenzyl)thiourea can be synthesized through the reaction of 4-fluorobenzyl isothiocyanate with butylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(4-fluorobenzyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Butyl-3-(4-fluorophenyl)thiourea
  • 1-Butyl-3-(4-chlorobenzyl)thiourea
  • 1-Butyl-3-(4-methylbenzyl)thiourea

Comparison: 1-Butyl-3-(4-fluorobenzyl)thiourea is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with chlorobenzyl or methylbenzyl groups, which may exhibit different reactivity and biological activity .

Properties

Molecular Formula

C12H17FN2S

Molecular Weight

240.34 g/mol

IUPAC Name

1-butyl-3-[(4-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C12H17FN2S/c1-2-3-8-14-12(16)15-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16)

InChI Key

NCAPOOREICJQTP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NCC1=CC=C(C=C1)F

Origin of Product

United States

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